![molecular formula C13H10N2O6S B12505033 1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(2-CARBOXYTHIOPHEN-3-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound featuring a thiophene ring and a pyridine ring, both of which are functionalized with carboxylic acid groups
準備方法
The synthesis of 1-{[(2-CARBOXYTHIOPHEN-3-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic conditions.
Functionalization of the Thiophene Ring: The thiophene ring is then functionalized with a carboxyl group through a Friedel-Crafts acylation reaction.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often through a Hantzsch pyridine synthesis.
Coupling of the Rings: The thiophene and pyridine rings are coupled through a condensation reaction, typically using a carbamoyl chloride intermediate.
Final Functionalization: The final product is obtained by introducing the carboxylic acid groups through oxidation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-{[(2-CARBOXYTHIOPHEN-3-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carboxylic acids to alcohols.
Condensation: The compound can participate in condensation reactions with amines to form amides or with alcohols to form esters.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-{[(2-CARBOXYTHIOPHEN-3-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 1-{[(2-CARBOXYTHIOPHEN-3-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
1-{[(2-CARBOXYTHIOPHEN-3-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with similar compounds such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties but lacking the pyridine ring.
Pyridine-3-carboxylic acid: A simpler pyridine derivative with similar chemical properties but lacking the thiophene ring.
2-Aminothiophene-3-carboxylic acid: A thiophene derivative with an amino group, which can undergo different chemical reactions compared to the carbamoyl group.
The uniqueness of 1-{[(2-CARBOXYTHIOPHEN-3-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID lies in its combination of the thiophene and pyridine rings, which imparts unique chemical and biological properties.
特性
分子式 |
C13H10N2O6S |
|---|---|
分子量 |
322.30 g/mol |
IUPAC名 |
1-[2-[(2-carboxythiophen-3-yl)amino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10N2O6S/c16-9(14-8-3-4-22-11(8)13(20)21)6-15-5-7(12(18)19)1-2-10(15)17/h1-5H,6H2,(H,14,16)(H,18,19)(H,20,21) |
InChIキー |
FKVDMTITTSSFOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1C(=O)O)CC(=O)NC2=C(SC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)
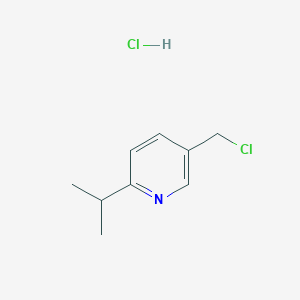
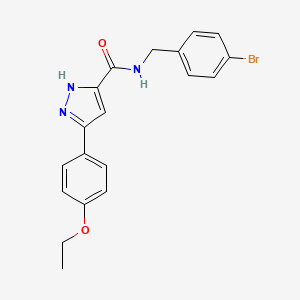

![1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B12505009.png)
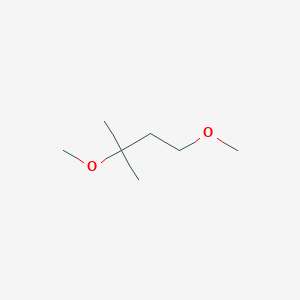
![Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)
![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)
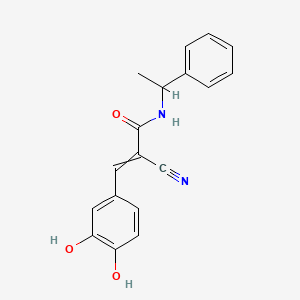
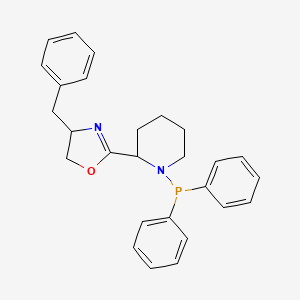
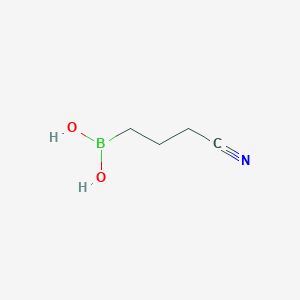
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
